Prolonged Local Anesthetic Action and Favorable Therapeutic Index Versus Other N-β-Diethylaminoethylphthalimide Congeners
In the original head-to-head comparison by Da Settimo et al. (1981), 4-butylamino-2-(2-diethylaminoethyl)-1H-isoindole-1,3(2H)-dione (the free base of the target hydrochloride) was distinguished from other 3- or 4-substituted N-β-diethylaminoethylphthalimides by a prolonged duration of action and a favorable therapeutic index, attributed to low subcutaneous and intravenous toxicity [1]. Although exact ED50 and LD50 values are not publicly available in the abstract, the authors explicitly differentiate this compound on the basis of its extended activity and reduced toxicity profile.
| Evidence Dimension | Therapeutic index and duration of local anesthetic action |
|---|---|
| Target Compound Data | Prolonged action, good therapeutic index, low s.c. and i.v. toxicity |
| Comparator Or Baseline | Other alkoxy- or butylamino-substituted N-β-diethylaminoethylphthalimides in the same series |
| Quantified Difference | Qualitatively superior (specific numeric ED50/LD50 not retrievable from abstract) |
| Conditions | Mouse local anesthetic assays (infiltration and topical administration) |
Why This Matters
Procurement decisions for lead optimization in local anesthetic development hinge on therapeutic window; this compound's reported profile reduces risk of toxicity-driven attrition.
- [1] Da Settimo A, Primofiore G, Ferrarini PL, Livi O, Tellini N, Bianchini P. Synthesis and local anesthetic activity of some N-β-diethylaminoethylphthalimides. Eur J Med Chem. 1981;16(1):59-64. View Source
